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Compound of Interest

7-Chlorothieno[2,3-c]pyridine-4-
Compound Name:
carbothioamide

Cat. No.: B13186009

Get Quote

\ J

Scaffold Class: Thienopyridine | Functional Group: Thioamide | Application: Kinase Inhibition &
Heterocyclic Synthesis

Executive Summary

The 7-chlorothieno[2,3-c]pyridine-4-carbothioamide is a bifunctional heteroaromatic
scaffold. It combines the electron-deficient thieno[2,3-c]pyridine core with two distinct reactive
handles: an electrophilic chlorine at position C7 and a nucleophilic/electrophilic thioamide
moiety at position C4.

This molecule is not merely a static intermediate; it is a "linchpin” scaffold. The C7-chloro group
is activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while
the C4-thioamide serves as a critical precursor for Hantzsch thiazole synthesis, allowing the
rapid construction of tricyclic systems (e.g., thiazolo[5,4-c]thieno[2,3-e]pyridines) often found in
potent PI3K, mTOR, and c-Src inhibitors.

Chemical Identity & Structural Analysis[1][2][3][4]
Core Properties
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Chemical Name

7-Chlorothieno[2,3-c]pyridine-4-carbothioamide

Molecular Formula

CsHsCIN2S2

Molecular Weight

228.72 g/mol

Core Scaffold

Thieno[2,3-c]pyridine

Key Substituents

7-Chloro (Halogen), 4-Carbothioamide
(Thioamide)

Precursor CAS

28948-58-5 (7-chlorothieno[2,3-c]pyridine

parent)

Solubility

DMSO, DMF (High); Ethanol (Moderate); Water
(Low)

Structural Numbering & Electronic Profile

Understanding the IUPAC numbering is critical for regio-control during functionalization.

» Position 7 (Alpha to Nitrogen): The carbon adjacent to the pyridine nitrogen is highly

electron-deficient. The chlorine atom here is activated for nucleophilic aromatic substitution

(SnAr) or oxidative addition by transition metals.

» Position 4 (Gamma to Nitrogen): Located on the pyridine ring adjacent to the thiophene

fusion. The thioamide group here acts as a 1,3-binucleophile (S and N) for heterocyclization.
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Figure 1: Structural connectivity and reactivity map of the 7-chlorothieno[2,3-c]pyridine scaffold.

Synthetic Methodology

The synthesis of the 4-carbothioamide derivative typically proceeds from the corresponding
nitrile or carboxamide. The most robust protocol utilizes Lawesson’s Reagent to convert the
carbonyl/cyano group to a thiocarbonyl.

Prerequisite: Start with 7-chlorothieno[2,3-c]pyridine-4-carboxamide (CAS 2059954-95-7) or
the 4-cyano analog.

Protocol: Thionation via Lawesson’s Reagent

This protocol describes the conversion of the amide to the thioamide.[1][2][3] This method is
preferred over P4Sio due to milder conditions and cleaner workup.

Reagents & Materials:
e Substrate: 7-Chlorothieno[2,3-c]pyridine-4-carboxamide (1.0 eq)
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Reagent: Lawesson’s Reagent (0.6 eq)

Solvent: Anhydrous Toluene (0.1 M concentration)

Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser. Purge with nitrogen.

Dissolution: Charge the flask with the carboxamide substrate and anhydrous toluene. Stir
until a suspension or solution is formed.

Addition: Add Lawesson’s Reagent in a single portion. Note: Lawesson’s reagent is moisture-
sensitive; handle quickly.

Reaction: Heat the mixture to reflux (110°C) for 2—4 hours.

o Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The product will be
less polar (higher R_f) than the starting amide.

Workup (Critical Step):

o Cool the reaction to room temperature.

o Option A (Filtration): If the product precipitates upon cooling, filter the solid, wash with cold
toluene, and dry.

o Option B (Chromatography): If soluble, concentrate the toluene in vacuo. Adsorb the
residue onto silica gel.

Purification: Flash column chromatography using a gradient of 0-40% EtOAc in Hexanes.
The thioamide is typically a bright yellow solid.
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Figure 2: Synthetic workflow for the thionation of the carboxamide precursor.

Reactivity & Application Logic
The Hantzsch Cyclization (Thiazole Formation)

The primary utility of the 4-carbothioamide is its ability to react with

-haloketones to form thiazoles. This creates a tricyclic thiazolo[4',5":4,5]thieno[2,3-c]pyridine

system.

e Mechanism: The sulfur atom of the thioamide attacks the
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-carbon of the haloketone (S_N2), followed by cyclodehydration involving the amide
nitrogen.

« Why it matters: This fusion locks the conformation of the molecule, often improving binding
affinity in kinase ATP pockets (e.g., c-Met, VEGFR).

C7-Chloro Diversification

The C7-chloro group should ideally be derivatized after thioamide manipulation to avoid
catalyst poisoning by sulfur.

o Suzuki-Miyaura: Coupling with aryl-boronic acids introduces hydrophobic bulk, essential for
occupying the hydrophobic back-pocket of kinase enzymes.

o Buchwald-Hartwig: Amination at C7 can introduce solubility-enhancing groups (e.g.,
morpholine, piperazine).

Safety & Handling (E-E-A-T)

e H2S Evolution: Thioamides can hydrolyze or decompose to release Hydrogen Sulfide (Hz2S)
under acidic conditions. HzS is a potent neurotoxin. Always open reaction vessels in a well-
ventilated fume hood.

o Lawesson’s Reagent: Releases foul-smelling phosphorus byproducts. Quench glassware in
a bleach bath to oxidize sulfur residues before washing.

» Skin Contact: Thienopyridines can be potent skin sensitizers. Double-gloving (Nitrile) is
recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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